Glycyl-L-alanine

Übersicht

Beschreibung

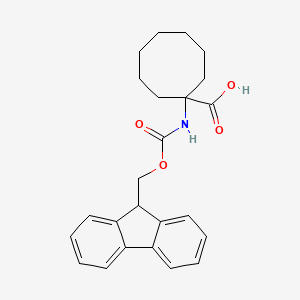

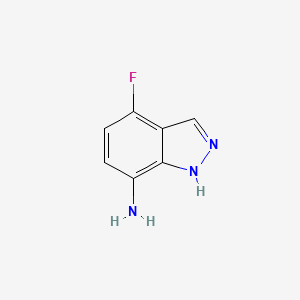

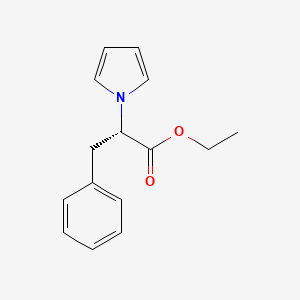

Glycyl-L-alanine is a dipeptide formed from glycine and L-alanine residues . It has a chemical formula of C5H10N2O3 and a molecular weight of 146.1445 g/mol .

Synthesis Analysis

Glycyl-L-alanine hydrochloride (GLAH), a semi-organic nonlinear optical material, was synthesized successfully by slow evaporation solution growth method . The stoichiometric amount of L-alanine, L-glycine, and excess of hydrochloric acid were used for the synthesis .

Molecular Structure Analysis

The Glycyl-L-alanine molecule contains a total of 19 bonds. There are 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

Glycyl-L-alanine has a molecular weight of 146.1445 g/mol . A study on a related compound, Glycyl-L-alanine hydrochloride (GLAH), found that it is thermally stable up to 248.6 °C .

Wissenschaftliche Forschungsanwendungen

Crystal Growth Modifier

Glycyl-L-alanine is used as an additive to control the morphology of l-alanine crystals, which can be beneficial in drug design and the development of nonlinear materials. The compound demonstrates a competitive mechanism for regulating the crystal growth of l-alanine at room temperature and specific saturation levels .

Polymorph Synthesis

A polymorph of glycyl-L-alanine hydroiodide monohydrate has been reported, showcasing the compound’s role in the synthesis of cyclic dipeptides with hydroiodic acid in aqueous solutions at room temperature .

Nonlinear Optical Material

Glycyl-L-alanine has been successfully used to grow a new semi-organic nonlinear optical material, glycyl-l-alanine hydrochloride (GLAH), through slow evaporation solution growth methods. This highlights its potential application in the field of nonlinear optics .

Spectral Analysis

The compound is characterized using spectral analysis techniques such as XRD and FTIR, which are essential for understanding its structure and properties. This is crucial for applications in various scientific research fields .

Wirkmechanismus

Target of Action

Glycyl-L-alanine is a dipeptide composed of glycine and L-alanine . It has been studied for its interaction with hydroxopentaaquarhodium(iii) ion .

Mode of Action

The interaction of Glycyl-L-alanine with its targets has been studied spectrophotometrically in aqueous medium . The reaction proceeds via two parallel paths, both of which are ligand dependent . The rate constants for these processes indicate an associative mode of activation for both the aqua ligand substitution processes .

Biochemical Pathways

It’s known that dipeptides like glycyl-l-alanine can play roles in various biological processes . For instance, they can influence the structure of water around them, which may have implications for protein folding and stability .

Result of Action

It’s known that dipeptides can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

The action of Glycyl-L-alanine, like that of other peptides, can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the interaction of Glycyl-L-alanine with its targets . Furthermore, the presence of other molecules in the environment can also influence its action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25765-56-4 | |

| Record name | L-Alanine, N-glycyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25765-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501316691 | |

| Record name | Glycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3695-73-6 | |

| Record name | Glycyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3695-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylalanine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLALANINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M7GF488BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Glycyl-L-alanine?

A1: The molecular formula of Glycyl-L-alanine is C5H10N2O3, and its molecular weight is 146.15 g/mol.

Q2: How has computational chemistry been employed to study Glycyl-L-alanine?

A: Computational studies have played a vital role in understanding Glycyl-L-alanine's properties. For instance, ab initio quantum chemical calculations have been used to determine the low-energy conformers of Glycyl-L-alanine in solution and predict their NMR chemical shifts. [] This approach helps bridge the gap between experimental observations and theoretical understanding of the dipeptide's behavior in various environments. Additionally, the IPolQ scheme, a fixed point-charge approach, has proven effective in simulating the aggregation behavior of Glycyl-L-alanine in aqueous solution, offering insights into solute-solute and solute-solvent interactions. [, ]

Q3: What is the significance of studying the electrostatic potential and polarizability of Glycyl-L-alanine?

A: Understanding the electrostatic potential and polarizability of Glycyl-L-alanine is crucial for comprehending its interactions with other molecules. Studies utilizing functional-group electrostatic potentials (GEP) and distributed polarizabilities (GDP) have demonstrated a strong correlation between the dipeptide's structural features and its intermolecular interactions. [] This information is valuable for predicting the behavior of Glycyl-L-alanine in various chemical and biological environments.

Q4: Does Glycyl-L-alanine exhibit any unique material properties?

A: Yes, research has revealed intriguing material properties of Glycyl-L-alanine. Crystallization of Glycyl-L-alanine hydroiodide monohydrate in the polar point group 2 makes it capable of exhibiting pyroelectricity and second harmonic generation. [] This polymorph shows a pyroelectric coefficient as high as 45 µC/m2K at 345 K and a nonlinear optical effective coefficient of 0.14 pm/V. []

Q5: How does the thermal stability of Glycyl-L-alanine compare to its cyclic form?

A: Interestingly, while no longer in its cyclic form when crystallized in its polymorphic form, Glycyl-L-alanine hydroiodide monohydrate exhibits a thermal melting point (533 K) very close to that of its cyclic counterpart, cyclo-glycyl-L-alanine (531 K). [] This suggests a "thermal memory effect," where the dipeptide retains some structural characteristics from its initial cyclic form.

Q6: How does Glycyl-L-alanine interact with biological systems?

A: Studies have explored the interaction of Glycyl-L-alanine with various biological systems. For example, research has focused on its absorption in the human body, specifically comparing the absorption rates of Glycyl-L-alanine with its individual amino acid constituents (glycine and L-alanine) in the jejunum and ileum. [] Results indicate that while glycine and L-alanine are absorbed faster from the jejunum, Glycyl-L-alanine shows comparable absorption rates in both jejunum and ileum. [] This highlights the significance of oligopeptide transport mechanisms in the assimilation of protein breakdown products.

Q7: Are there any studies investigating the transport mechanisms of Glycyl-L-alanine in bacteria?

A: Yes, research has shown that Glycyl-L-alanine can be transported into Escherichia coli K12 cells via the oligopeptide transport system. This was confirmed by cross-resistance studies with tri-L-ornithine and competition experiments using other peptides known to utilize the same transport system. [] The study also revealed that modifying an inhibitor of glutamine synthetase, L-methionine-S-dioxide, into a tripeptide form by attaching it to Glycyl-L-alanine allows it to be transported via the oligopeptide system, potentially leading to a synergistic inhibitory effect. []

Q8: What role does Glycyl-L-alanine play in studying the antifungal activity of polyoxin A?

A: Glycyl-L-alanine has been instrumental in understanding the antifungal mechanism of polyoxin A. Studies have shown that while Glycyl-L-alanine can significantly reduce the uptake of polyoxin A by Alternaria kikuchiana, it does not interfere with the antibiotic's inhibitory effect on isolated chitin synthetase. [] This suggests that Glycyl-L-alanine's antagonistic effect is primarily due to its interference with polyoxin A's transport into the fungal cells.

Q9: Has Glycyl-L-alanine been used in studying enzyme kinetics and mechanisms?

A: Yes, Glycyl-L-alanine has been employed as a substrate to investigate the kinetic and mechanistic properties of enzymes. One study utilized Glycyl-L-alanine in conjunction with hydroxopentaaquarhodium(III) ions to explore the kinetics of their interaction. [] The research revealed a two-path mechanism for the reaction, with both paths being ligand-dependent, providing valuable insights into the enzyme's catalytic behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)